3-Bromo-1-(4-methylphenyl)piperidin-2-one
Overview
Description
3-Bromo-1-(4-methylphenyl)piperidin-2-one: is a chemical compound that belongs to the class of piperidinones. Piperidinones are six-membered heterocyclic compounds containing one nitrogen atom and a carbonyl group. This compound is characterized by the presence of a bromine atom at the third position and a 4-methylphenyl group attached to the nitrogen atom of the piperidinone ring. It is used in various research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(4-methylphenyl)piperidin-2-one typically involves the bromination of 1-(4-methylphenyl)piperidin-2-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Amines, thiols, alkoxides, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted piperidinones with various functional groups.
Scientific Research Applications
Chemistry: 3-Bromo-1-(4-methylphenyl)piperidin-2-one is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology: In biological research, this compound is used to study the effects of brominated piperidinones on biological systems. It is also used in the development of new pharmaceuticals and agrochemicals.
Medicine: The compound is investigated for its potential therapeutic applications. It is used in the synthesis of drug candidates targeting various diseases, including neurological disorders and cancer.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(4-methylphenyl)piperidin-2-one involves its interaction with specific molecular targets in biological systems. The bromine atom and the piperidinone ring play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, modulating their functions and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
- 3-Bromo-1-(4-fluorophenyl)piperidin-2-one
- 3-Bromo-1-(2-methylphenyl)piperidin-2-one
- 3-Bromo-1-(4-difluoromethoxyphenyl)piperidin-2-one
Comparison: 3-Bromo-1-(4-methylphenyl)piperidin-2-one is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and biological properties. Compared to its analogs with different substituents, this compound may exhibit distinct reactivity, binding affinity, and biological activity. The presence of the methyl group can influence the compound’s lipophilicity, steric interactions, and overall stability, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-bromo-1-(4-methylphenyl)piperidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-9-4-6-10(7-5-9)14-8-2-3-11(13)12(14)15/h4-7,11H,2-3,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFNRRIZKLQRFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCC(C2=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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